Oxepin epoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

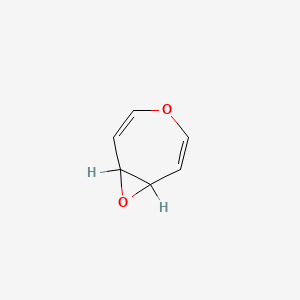

Oxepin epoxide, also known as this compound, is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 110.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Stability

Oxepin epoxide is an epoxide derivative of oxepin, characterized by a three-membered cyclic ether structure. It exhibits unique stability and reactivity profiles compared to its isomer, benzene oxide. Studies indicate that oxepin is slightly more stable than benzene oxide, with a calculated energy difference of approximately 0.89 kcal/mol favoring oxepin under non-interacting conditions . This stability influences its behavior in various chemical reactions, particularly in metabolic pathways.

Atmospheric Chemistry

This compound plays a role in atmospheric chemistry, particularly concerning the oxidation of aromatic compounds. Research indicates that epoxides, including this compound, are formed during the atmospheric oxidation of volatile organic compounds (VOCs), contributing to secondary organic aerosol formation and influencing climate change . The yield of such compounds from reactions with hydroxyl radicals has been quantitatively studied, revealing insights into their atmospheric lifetimes and degradation pathways.

| Compound | Reaction Rate (cm³/molecule/s) |

|---|---|

| 1,2-epoxyhexane | 5.93×10−12 |

| 1,2-epoxybutane | 5.77×10−12 |

| This compound | 1.81×10−12 |

Carbon Capture Potential

Recent studies have explored the potential of this compound in carbon capture technologies. Its ability to react with carbon dioxide to form cyclic carbonates suggests applications in mitigating greenhouse gas emissions . This innovative approach could lead to advancements in sustainable chemical processes.

Metabolism Studies

This compound is significant in pharmacology due to its role as an intermediate in the metabolism of various drugs and environmental pollutants. Cytochrome P450 enzymes have been shown to epoxidize oxepins, which may lead to the formation of reactive metabolites associated with toxicity . Understanding these metabolic pathways is crucial for drug development and safety assessments.

Anticancer Research

The compound has been investigated for its potential as a protease inhibitor, which could be beneficial in treating diseases such as cancer and viral infections . The structural properties of oxepins allow them to interact with biological targets effectively, making them candidates for further pharmaceutical exploration.

Total Synthesis

The total synthesis of oxepin derivatives has been achieved through various methodologies, demonstrating the compound's versatility in organic synthesis . These synthetic routes often involve multi-step processes that highlight the importance of oxepins in creating complex organic molecules.

Reaction Pathways

The reaction pathways involving this compound include its conversion into other functionalized compounds through ring-opening reactions and rearrangements . Such transformations are valuable for developing new materials and pharmaceuticals.

Study on Benzene Metabolism

A key study demonstrated that the metabolism of benzene involves the formation of 4,5-benzoxepin as an intermediate. The subsequent epoxidation by cytochrome P450 enzymes leads to reactive products that can participate in further chemical reactions . This research underscores the relevance of this compound in understanding environmental toxicology.

Antimicrobial Research

Research into the antimicrobial properties of compounds derived from oxepins has shown promising results against resistant bacterial strains. These studies highlight the potential for developing new antimicrobial agents based on oxepin structures .

特性

CAS番号 |

52748-31-9 |

|---|---|

分子式 |

C6H6O2 |

分子量 |

110.11 g/mol |

IUPAC名 |

4,8-dioxabicyclo[5.1.0]octa-2,5-diene |

InChI |

InChI=1S/C6H6O2/c1-3-7-4-2-6-5(1)8-6/h1-6H |

InChIキー |

AYOXANKVWRPSRJ-UHFFFAOYSA-N |

SMILES |

C1=COC=CC2C1O2 |

正規SMILES |

C1=COC=CC2C1O2 |

同義語 |

2,3-epoxyoxepin oxepin epoxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。